molecular formula C7H9F2NO B15324423 2,2-Difluoro-6-azaspiro[3.4]octan-5-one

2,2-Difluoro-6-azaspiro[3.4]octan-5-one

Cat. No.: B15324423
M. Wt: 161.15 g/mol
InChI Key: HPDKYLCLTPCUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-6-azaspiro[3.4]octan-5-one is a fluorinated spirocyclic compound featuring a unique bicyclic framework with a six-membered azaspiro ring fused to a three-membered carbocyclic ring. The molecule contains two fluorine atoms at the 2-position, a ketone group at the 5-position, and a nitrogen atom integrated into the spiro system.

Properties

Molecular Formula

C7H9F2NO

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(4-7)1-2-10-5(6)11/h1-4H2,(H,10,11)

InChI Key

HPDKYLCLTPCUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one typically involves the annulation of the cyclopentane ring or the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions are designed to minimize the need for chromatographic purifications, making the process more efficient .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Name Spiro System Substituents Key Functional Groups
This compound [3.4] 2,2-difluoro, 5-keto, 6-aza Fluorine, ketone, amine
6-Oxaspiro[3.4]octan-5-one [3.4] 5-keto, 6-oxa Ketone, ether
4,4-Difluoro-6-azaspiro[2.5]octane HCl [2.5] 4,4-difluoro, HCl salt Fluorine, amine (protonated)
2-Amino-6-azaspiro[3.4]octan-5-one HCl [3.4] 2-amino, 5-keto, HCl salt Amine, ketone

Key Observations :

  • Fluorination: The 2,2-difluoro substitution may enhance lipophilicity and metabolic stability compared to non-fluorinated spirocycles like 6-oxaspiro[3.4]octan-5-one .
  • Functional Groups : The ketone at the 5-position distinguishes the target compound from salts (e.g., hydrochloride derivatives), which are often used to improve solubility .

Physicochemical and Commercial Properties

Table 2: Comparative Physicochemical Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (per 100 mg)
This compound Not specified C₇H₉F₂NO 177.16 (estimated) N/A N/A
6-Oxaspiro[3.4]octan-5-one 84565-26-4 C₇H₁₀O₂ 126.16 ≥98% ~$195–661
2-Amino-6-azaspiro[3.4]octan-5-one HCl 2227206-09-7 C₇H₁₂ClN₂O 176.64 95% €681
4,4-Difluoro-6-azaspiro[2.5]octane HCl 1630906-35-2 C₇H₁₂ClF₂N 195.66 N/A N/A

Key Observations :

  • Purity : Commercial spiro compounds typically have purities ≥95%, with 6-oxaspiro[3.4]octan-5-one achieving ≥98% .
  • Price: Amino-substituted derivatives (e.g., 2-Amino-6-azaspiro[3.4]octan-5-one HCl) are significantly costlier (€681/100 mg) due to synthetic complexity .
  • Molecular Weight : Fluorination and salt formation increase molecular weight, as seen in 4,4-Difluoro-6-azaspiro[2.5]octane HCl (195.66 g/mol) .

Biological Activity

2,2-Difluoro-6-azaspiro[3.4]octan-5-one is a novel compound characterized by its unique spirocyclic structure, which includes a nitrogen atom integrated within a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F2NC_8H_{10}F_2N with a molecular weight of approximately 161.15 g/mol. The presence of two fluorine atoms at the second carbon significantly influences both its chemical properties and biological activity. The IUPAC name reflects its complex structure, indicating the presence of both spirocyclic and azaspiro configurations.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Starting Materials : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Reaction Conditions : Optimizing solvent choice and reaction conditions is critical for achieving high yields and minimizing purification steps.

Biological Activity

Research indicates that this compound may modulate enzyme activity or interact with specific receptors, although detailed mechanisms are yet to be fully elucidated. Preliminary studies suggest the following potential biological activities:

  • Enzyme Modulation : The compound may influence various enzyme pathways.
  • Receptor Interaction : It shows promise in engaging with specific biological receptors.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for identifying therapeutic applications. Current findings indicate:

Biological TargetPotential Interaction
EnzymesModulation of activity
ReceptorsBinding affinity

Comparative Analysis

When compared to other spirocyclic compounds, this compound exhibits unique properties due to its difluoro substitution and azaspiro configuration. A comparison with similar compounds is illustrated below:

Compound NameUnique Feature
2-Azaspiro[3.4]octaneNo difluoro substitution
6-Azaspiro[3.4]octan-5-oneLacks difluoro groups
This compound Contains two fluorine atoms affecting properties

The distinct substitution pattern contributes to its unique chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies

While comprehensive studies are still required, initial case studies have shown promising results regarding the pharmacological potential of this compound in various therapeutic areas:

  • Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro studies have suggested that it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential.

Q & A

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationEthyl chloroformate, DIPEA, THF, 0°C → RT6595
FluorinationDAST, CH₂Cl₂, −78°C → RT4598
Final purificationSilica gel chromatography (EtOAc/hexane)8599

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus
Characterization relies on spectroscopic and computational methods:

  • NMR : ¹⁹F NMR confirms fluorine substitution patterns (δ −120 to −140 ppm for CF₂ groups). ¹H/¹³C NMR resolves spirocyclic connectivity .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the spirocyclic core (e.g., C-F bond lengths ~1.32–1.35 Å) .
  • DFT calculations : Predict electronic effects of fluorine substitution on reactivity (e.g., LUMO localization at the carbonyl group) .

What are the stability considerations for this compound under varying storage conditions?

Basic Research Focus
Stability is critical for reproducibility:

  • Temperature : Store at −20°C in anhydrous conditions to prevent hydrolysis of the lactam ring .
  • Light sensitivity : Protect from UV exposure to avoid radical degradation pathways .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

How is this compound utilized in drug discovery, particularly for targeting enzymatic active sites?

Advanced Research Focus
The spirocyclic core and fluorine atoms enhance binding to targets like proteases or kinases:

  • Molecular docking : Simulations reveal hydrogen bonding between the carbonyl group and catalytic residues (e.g., HIV-1 protease) .
  • SAR studies : Fluorine substitution improves metabolic stability and membrane permeability in lead compounds .
  • Case study : A derivative (2-(2-chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one) showed IC₅₀ = 12 nM against a kinase target .

How should researchers address contradictory data in reaction yields or biological activity across studies?

Advanced Research Focus
Contradictions may arise from:

  • Synthetic variability : Trace moisture during fluorination reduces yields by 20–30% . Validate anhydrous conditions via Karl Fischer titration .
  • Biological assays : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ variability ±15%). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Statistical analysis : Apply Bland-Altman plots or ANOVA to assess inter-lab reproducibility .

What computational strategies predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl carbon as electrophilic center) .
  • MD simulations : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
  • Machine learning : Train models on spirocyclic compound databases to predict regioselectivity in alkylation or acylation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.